molecular formula C15H27N3O6 B134966 Leucyl-aspartyl-valine CAS No. 125850-12-6

Leucyl-aspartyl-valine

Cat. No. B134966
M. Wt: 345.39 g/mol
InChI Key: QCSFMCFHVGTLFF-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-aspartyl-valine (LAV) is a tripeptide consisting of leucine, aspartic acid, and valine. It is commonly found in proteins and peptides, and it plays a crucial role in various biological processes. LAV has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Mechanism Of Action

Leucyl-aspartyl-valine exerts its biological effects by interacting with various cellular targets. It has been shown to bind to cell surface receptors and modulate intracellular signaling pathways. Leucyl-aspartyl-valine can also interact with enzymes and inhibit their activity.

Biochemical And Physiological Effects

Leucyl-aspartyl-valine has been found to exhibit several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Leucyl-aspartyl-valine has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Leucyl-aspartyl-valine can enhance wound healing by promoting the proliferation of cells involved in the healing process.

Advantages And Limitations For Lab Experiments

Leucyl-aspartyl-valine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Leucyl-aspartyl-valine also exhibits high stability and can be stored for extended periods without degradation. However, Leucyl-aspartyl-valine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Leucyl-aspartyl-valine. One potential area of research is the development of Leucyl-aspartyl-valine-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanisms underlying the immunomodulatory and wound healing effects of Leucyl-aspartyl-valine. Additionally, further studies are needed to explore the potential of Leucyl-aspartyl-valine as a biomarker for disease diagnosis and prognosis.

Scientific Research Applications

Leucyl-aspartyl-valine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. Leucyl-aspartyl-valine has also been shown to modulate the immune system and improve wound healing.

properties

CAS RN

125850-12-6

Product Name

Leucyl-aspartyl-valine

Molecular Formula

C15H27N3O6

Molecular Weight

345.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H27N3O6/c1-7(2)5-9(16)13(21)17-10(6-11(19)20)14(22)18-12(8(3)4)15(23)24/h7-10,12H,5-6,16H2,1-4H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1

InChI Key

QCSFMCFHVGTLFF-NHCYSSNCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N

Other CAS RN

125850-12-6

sequence

LDV

synonyms

Leu-Asp-Val
leucyl-aspartyl-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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